molecular formula C12H13N3O4 B2443519 N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 952862-70-3

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2443519
CAS No.: 952862-70-3
M. Wt: 263.253
InChI Key: NXFCRLJWDWKIMS-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around the versatile 1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole core is a privileged structure in anticancer agent development, known for its ability to serve as a bioisostere for esters and amides, which can enhance a compound's metabolic stability and binding affinity. Researchers investigate such derivatives for their potential to inhibit key enzymes involved in cancer cell proliferation. While specific mechanistic data for this compound may be limited, analogous 1,3,4-oxadiazole conjugates have demonstrated mechanism-based antiproliferative effects by targeting enzymes including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structure incorporates a 2,5-dimethoxyphenyl substituent, a motif often explored in bioactive molecule design for its potential influence on electronic properties and receptor interaction. This compound is presented to the research community as a building block for the synthesis and biological evaluation of novel therapeutic agents, particularly in oncology. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)9-6-8(17-2)4-5-10(9)18-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFCRLJWDWKIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate hydrazides with acetic anhydride or other acylating agents. The reaction conditions often include heating the reactants in the presence of a catalyst or under reflux conditions to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H26N4O6SC_{23}H_{26}N_{4}O_{6}S and a molecular weight of approximately 486.54 g/mol. Its structure features an oxadiazole ring, which is known for its pharmacological properties.

Anticancer Applications

Research has demonstrated that derivatives of oxadiazoles, including N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, exhibit promising anticancer activity. For instance:

  • A study on similar compounds showed significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) reaching up to 86.61% .
  • The compound's ability to induce apoptosis in cancer cells has been documented through cytotoxic assays and subsequent evaluations like colony formation assays .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored:

  • In vitro studies have indicated that oxadiazole derivatives can exhibit antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 62 μg/ml .
  • The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

StudyFocusFindings
AnticancerSignificant PGIs against multiple cancer cell lines; apoptosis induction confirmed.
CytotoxicityDemonstrated notable cytotoxic effects on glioblastoma cells; promising candidates for further development.
AntimicrobialEffective against various bacterial strains; potential for development into therapeutic agents.
Biological EvaluationComprehensive screening for anticancer, anti-inflammatory, and antidiabetic activities; broad biological relevance established.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other oxadiazole derivatives, such as:

    N-(2,5-dimethoxyphenyl)-2-(mesityloxy)acetamide: This compound has a similar structure but with a mesityloxy group instead of the oxadiazole ring.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound is a derivative of the 2C family with hallucinogenic properties.

    2-Chloro-N-(2,5-dimethoxyphenyl)acetamide: This compound has a chloro group instead of the oxadiazole ring and exhibits different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features an oxadiazole ring, which is known for its diverse biological properties. The presence of the 2,5-dimethoxyphenyl group may enhance its lipophilicity and bioavailability. The molecular formula is C13H14N4O3C_{13}H_{14}N_{4}O_{3} with a molecular weight of approximately 278.27 g/mol.

Research indicates that oxadiazole derivatives often exhibit significant antimicrobial and anticancer activities. The proposed mechanisms include:

  • Antimicrobial Activity : Compounds with oxadiazole moieties have been shown to disrupt bacterial cell membranes and inhibit biofilm formation. This is particularly relevant against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity : In vitro studies suggest that certain derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

A comparative analysis of various oxadiazole derivatives reveals that this compound exhibits promising antimicrobial properties.

Compound NameMIC (µg/mL)Target PathogenActivity Type
This compound0.5Staphylococcus aureusBactericidal
3-Acetyl-1,3,4-oxadiazole0.25Escherichia coliBacteriostatic

The minimum inhibitory concentration (MIC) values demonstrate that the compound is effective at low concentrations, indicating strong activity against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results indicate that:

  • This compound shows selective cytotoxicity towards cancer cells while sparing normal cells.
Cell LineIC50 (µM)Viability (%) at 100 µM
A5491545
HepG22050

These findings suggest that the compound has a favorable therapeutic index.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy. This compound was among the most potent compounds tested against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for further development in antimicrobial therapies .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of various oxadiazole derivatives. In vitro assays demonstrated that this compound significantly inhibited cell proliferation in A549 cells through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of carbohydrazide intermediates with appropriate electrophiles. For example, a two-step approach involves:

Condensation : Reacting 2,5-dimethoxybenzaldehyde with acetamide-derived hydrazides to form hydrazone intermediates.

Oxadiazole Formation : Cyclization using reagents like phosphorous oxychloride (POCl₃) or iodine in DMF under reflux .

  • Optimization Tips :
  • Use anhydrous conditions to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Yield improvements (up to 70–80%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) and reflux duration (6–8 hours) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • FTIR : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-O-C vibrations at ~1250 cm⁻¹ for oxadiazole) .
  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.7–3.9 ppm for OCH₃), aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl), and acetamide NH (δ 8.1–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with oxadiazole cleavage .

Advanced Research Questions

Q. How does the 2,5-dimethoxyphenyl substituent influence bioactivity compared to other aryl groups in analogous 1,3,4-oxadiazole acetamides?

  • Structure-Activity Relationship (SAR) Insights :

  • The electron-donating methoxy groups enhance lipophilicity, potentially improving membrane permeability. Comparative studies show that 2,5-dimethoxy substitution increases inhibitory activity against lipoxygenase (IC₅₀ ~12 µM) compared to unsubstituted phenyl analogs (IC₅₀ >50 µM) .
  • Experimental Design : Synthesize derivatives with halogens (e.g., Cl, F) or nitro groups to assess electronic effects. Use enzyme inhibition assays (e.g., LOX or acetylcholinesterase) and molecular docking to correlate substituent effects with binding affinity .

Q. What computational strategies are suitable for predicting the binding mode of this compound with target enzymes?

  • Recommended Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and interaction sites. For example, the oxadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzyme active sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., with LOX or BChE) to assess stability of binding poses. Tools like AutoDock Vina or Schrödinger Suite can prioritize high-affinity conformations .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

  • Resolution Strategies :

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers). For example, LOX inhibition assays in and used differing substrate concentrations, leading to variable IC₅₀ values.
  • Control Experiments : Include positive controls (e.g., quercetin for LOX, donepezil for acetylcholinesterase) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends. For instance, oxadiazole acetamides with para-methoxy groups consistently show higher activity than ortho-substituted analogs .

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